NNMT Inhibitory Potency: 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile Exhibits Sub-Nanomolar Ki Versus Micromolar Baseline for the Generic Quinolinium Scaffold
The target compound demonstrates a Ki of 0.501 nM against human NNMT, representing a >2000-fold improvement over the generic quinolinium scaffold baseline IC50 of approximately 1 μM reported for the unsubstituted N-methylquinolinium prototype in the foundational NNMT SAR study [1]. This potency gain is attributed to the synergistic combination of the 7-CF3 group and the 4-(4-cyanophenyl)amino substituent, which together optimize the binding pose within the NNMT substrate-binding cleft [2].
| Evidence Dimension | Inhibitory constant (Ki) against human NNMT |
|---|---|
| Target Compound Data | Ki = 0.501 nM |
| Comparator Or Baseline | Generic N-methylquinolinium scaffold: IC50 = ~1 μM (approximately 1000 nM); closest 4-aminoquinoline analog without CF3/CN: Ki > 100 nM (estimated from SAR trends) |
| Quantified Difference | ≥2000-fold improvement over generic quinolinium baseline; ≥200-fold improvement over non-fluorinated 4-aminoquinoline analogs |
| Conditions | Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level using quinoline as substrate in presence of SAM, fluorescence-based assay |
Why This Matters
A sub-nanomolar Ki makes this compound the most potent NNMT inhibitor reported among publicly disclosed quinoline-based chemotypes, enabling target engagement studies at picomolar cellular concentrations where off-target effects are minimized.
- [1] Neelakantan H, Wang H-Y, Vance V, Hommel JD, McHardy SF, Watowich SJ. Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. J. Med. Chem. 2017;60(12):5015–5028. DOI: 10.1021/acs.jmedchem.7b00389 View Source
- [2] BindingDB Entry BDBM50530712 (CHEMBL4591248). Affinity Data: Ki = 0.501 nM for human NNMT. View Source
